molecular formula C11H15NO2 B1618429 Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- CAS No. 97055-05-5

Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-

Cat. No.: B1618429
CAS No.: 97055-05-5
M. Wt: 193.24 g/mol
InChI Key: MXMPHDJVYOMMTN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound "Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-" (CAS: 97055-05-5) is characterized by an acetamide backbone with a hydroxyl (-OH) group at the alpha carbon and an N-substituted 2-ethyl-6-methylphenyl group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol .

Role and Significance: This compound is structurally related to chloroacetamide herbicides like metolachlor but differs in the substitution of the chlorine atom with a hydroxyl group.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9-6-4-5-8(2)11(9)12-10(14)7-13/h4-6,13H,3,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMPHDJVYOMMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242689
Record name N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97055-05-5
Record name Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-acetamide
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Biological Activity

Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- (CAS Number: 178925) is a compound of interest due to its potential biological activities. It belongs to the acetamide class of organic compounds, which are characterized by the presence of an amide functional group. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}

This indicates that it contains a phenyl ring substituted with an ethyl and methyl group, along with a hydroxyl group and an amide functional group. The presence of these substituents is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that acetamides, including the compound , exhibit varying degrees of antimicrobial activity. A study on related acetamide derivatives showed that certain structures displayed moderate activity against Gram-positive bacteria. Specifically, compounds with multiple methoxy groups and piperazine moieties were found to enhance activity against various microbial strains .

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative Bacteria
30ModerateInactive
31ModerateInactive
36ActiveActive
37ActiveActive

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the acetamide structure can significantly impact biological activity. For instance, meta-substitutions with electron-withdrawing groups tend to yield more potent derivatives compared to para-substitutions . The presence of bulky lipophilic head groups has been correlated with improved solubility and bioactivity.

Case Studies

  • Antiviral Activity : A recent study highlighted the antiviral potential of acetamide derivatives against influenza viruses. The lead compounds demonstrated significant viral load reduction in infected models, indicating direct effects on viral replication .
  • Toxicity Studies : Another investigation assessed the safety profile of related acetamides in vivo. The compounds were administered at high doses in mice without significant adverse effects, suggesting a favorable therapeutic index for further development .
  • Cancer Cell Proliferation : Compounds similar to N-(2-ethyl-6-methylphenyl)-2-hydroxy- exhibited potent inhibitory effects on specific cancer cell lines (e.g., MDA-MB-231). These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and related chloroacetamides:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use/Origin
Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- R₁: -OH; R₂: -(2-ethyl-6-methylphenyl) C₁₁H₁₅NO₂ 193.24 Hydroxyl Metolachlor metabolite/TP
Metolachlor (Parent Compound) R₁: -Cl; R₂: -(2-methoxy-1-methylethyl) C₁₅H₂₂ClNO₂ 283.80 Chloro, Methoxy Pre-emergent herbicide
Alachlor R₁: -Cl; R₂: -(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Chloro, Methoxy Herbicide (prohibited in some regions)
Acetochlor R₁: -Cl; R₂: -(ethoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Chloro, Ethoxy Herbicide
Propisochlor R₁: -Cl; R₂: -(isopropoxymethyl) C₁₅H₂₂ClNO₂ 283.79 Chloro, Isopropoxy Herbicide
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide R₁: -Cl; R₂: -(2-ethyl-6-methylphenyl) C₁₁H₁₄ClNO 211.69 Chloro Metolachlor TP

Key Observations :

  • Hydroxyl vs. Chloro Substitution : The hydroxyl group in the target compound increases polarity compared to chloro-substituted analogs, reducing log P (estimated 0.5–1.5 vs. 2.5–3.5 for chloroacetamides) . This enhances water solubility and biodegradability but decreases soil adsorption .
  • N-Alkoxy Groups : Metolachlor, alachlor, and acetochlor feature methoxy or ethoxy groups on the N-alkyl chain, which influence herbicidal activity by modulating lipid solubility and target enzyme (fatty acid synthase) binding .

Environmental and Metabolic Behavior

  • Persistence: Chloroacetamides like metolachlor exhibit moderate soil retention (half-life: 20–90 days) due to hydrophobic interactions .
  • Metabolite Pathways: The target compound is generated via hydrolysis of metolachlor’s chloro group or oxidation of its N-alkyl chain.

Toxicological and Regulatory Profiles

  • Hydroxy Derivatives: Limited toxicity data exist, but structural analogs suggest lower acute toxicity compared to parent compounds. Regulatory status varies; for example, acetochlor is prohibited in the EU due to groundwater contamination risks .

Preparation Methods

General Synthetic Approach

The preparation of Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- typically involves the acetamide formation from 2-ethyl-6-methylaniline derivatives and hydroxy-substituted acetic acid or its derivatives. The synthetic strategy often uses catalytic hydrogenation, nucleophilic substitution, or condensation reactions under controlled conditions.

Catalytic Hydrogenation and Aziridine Intermediate Route

A highly selective and enantioselective process for preparing related intermediates, which can be converted into Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-, involves the following steps:

  • Formation of Aziridine Intermediate:

    • Starting from enantiopure (R)-epichlorohydrin and 2-ethyl-6-methylaniline, reflux in methanol for about 6 hours.
    • The reaction is monitored by thin-layer chromatography (TLC).
    • Addition of crushed KOH at temperatures below 25°C to complete the reaction.
    • Workup includes evaporation of methanol, extraction, washing, and drying to yield (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol with yields over 95%.
  • Conversion to (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl) aziridine:

    • Reaction of the above intermediate with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene under nitrogen atmosphere at 0-10°C.
    • Refluxing the mixture for 3-5 hours.
    • Purification yields the aziridine intermediate.
  • Catalytic Hydrogenation:

    • The aziridine intermediate is hydrogenated in methanol in the presence of palladium on activated carbon (Pd/C) catalyst.
    • Conditions: hydrogen pressure of 30-50 psi, temperature 20-30°C, reaction time 1-3 hours.
    • The catalyst is filtered off, solvent evaporated, and the product purified to afford (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline with high enantiomeric excess (>99% ee) and yields above 75%.
  • Conversion to Acetamide Derivative:

    • The obtained amine intermediate can be further converted into the hydroxyacetamide derivative through known acylation or hydroxylation processes.

Catalyst and Solvent Details:

Step Catalyst Solvent(s) Temperature (°C) Pressure (psi) Reaction Time (hrs) Yield (%) Enantiomeric Excess (%)
Aziridine formation None (chemical reagents) Methanol, Toluene (dry) 0-10 (reflux) Atmospheric 3-6 >95 -
Catalytic hydrogenation Pd/C (10-20 wt%) Methanol, Ethanol, Ethyl acetate 20-30 30-50 1-3 >75 95-99

Condensation and Substitution Routes

Another approach involves the reaction of 2-ethyl-6-methylaniline with chloroacetic acid derivatives:

  • Formation of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide:
    • 2,6-methylethylaniline reacts with chloroacetic acid and phosphorus trichloride to produce 2,6-methylethyl-chloroacetoaniline.
    • Ethanol reacts with polyoxymethylene in the presence of hydrochloric acid to produce chloromethyl ethyl ether.
    • A condensation reaction between 2-methyl-6-ethylchloroacetoaniline and chloromethyl ethyl ether yields acetochlor, a related compound.

This method highlights the use of chlorinated intermediates and etherification steps, which can be adapted for the preparation of hydroxyacetamide derivatives by modifying the substituents and reaction conditions.

Summary of Key Reaction Conditions and Yields

Reaction Type Starting Materials Key Reagents/Catalysts Conditions Product Yield (%) Notes
Aziridine intermediate (R)-epichlorohydrin + 2-ethyl-6-methylaniline DIAD, triphenylphosphine 0-10°C to reflux, N2 atmosphere >95 High enantiopurity
Catalytic hydrogenation Aziridine intermediate Pd/C catalyst 20-30°C, 30-50 psi H2, 1-3 hrs >75 High ee (95-99%)
Condensation 2-ethyl-6-methylaniline + chloroacetic acid Phosphorus trichloride, HCl Reflux, acid catalysis Variable Used in related compound syntheses

Research Findings and Analysis

  • The enantioselective synthesis via aziridine intermediates and catalytic hydrogenation provides a robust route with excellent selectivity and yield, crucial for producing high-purity compounds for agrochemical applications.
  • The use of Pd/C catalyst under mild hydrogenation conditions ensures minimal side reactions and high optical purity.
  • The condensation method involving chloroacetic acid derivatives is industrially relevant for related compounds but requires careful control of chlorinated intermediates and byproducts.
  • The reported yields and enantiomeric excess values demonstrate the efficiency of these methods, with the aziridine route being particularly advantageous for stereospecific synthesis.

Q & A

Q. What spectroscopic methods are optimal for confirming the structural configuration of hydroxylated acetamide derivatives?

To resolve ambiguities in hydroxyl positioning (e.g., ortho vs. para substitution), use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to identify proton environments and coupling patterns. For example, phenolic -OH groups typically show downfield shifts (δ 9–12 ppm) .
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated in NIST studies of N-(2-hydroxyphenyl)acetamide derivatives .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns.

Q. What synthetic routes are feasible for preparing N-(2-ethyl-6-methylphenyl) acetamide derivatives, and how are reaction conditions optimized?

A typical protocol involves:

  • Friedel-Crafts acylation : React 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form the acetamide backbone .
  • Hydroxylation : Introduce the hydroxyl group via electrophilic substitution or catalytic oxidation. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., FeCl₃ for regioselectivity) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How does the hydroxyl group at the 2-position influence the environmental persistence of acetamide derivatives compared to non-hydroxylated analogs?

Hydroxylation generally increases polarity, altering:

  • Soil adsorption : Hydroxylated derivatives exhibit lower log Kow values, reducing bioaccumulation but increasing mobility in aqueous systems .
  • Degradation pathways : The hydroxyl group facilitates photolytic degradation (λ > 290 nm) and microbial oxidation. For example, acetochlor’s N-deethoxymethylase enzyme system may analogously metabolize hydroxylated derivatives .
  • Half-life discrepancies : Compare data from sediment-water microcosms (e.g., t½ = 30–60 days ) with computational predictions using EPI Suite™ or TEST software to resolve inconsistencies.

Q. What experimental designs resolve contradictions in reported degradation kinetics of acetamide herbicides in aquatic environments?

Adopt a tiered approach:

  • Controlled variables : Test pH (5–9), sediment organic content (0–5%), and microbial activity (sterile vs. non-sterile conditions) .
  • Analytical methods : Pair LC-MS/MS (for parent compound quantification) with stable isotope probing (SIP) to track metabolite formation .
  • Statistical validation : Use ANOVA to assess interactions between variables and bootstrap resampling for uncertainty analysis.

Q. How do hydroxylated acetamides interact with target enzymes (e.g., ALS inhibitors) compared to non-hydroxylated analogs?

  • Enzyme assays : Compare IC50 values of hydroxylated vs. chloro-substituted acetamides using in vitro acetolactate synthase (ALS) inhibition assays .
  • Molecular docking : Simulate binding modes with ALS (PDB ID: 1N0H) to identify hydrogen bonding interactions between the hydroxyl group and catalytic residues (e.g., Arg<sup>377</sup>).
  • Mutagenesis studies : Validate key binding residues via site-directed mutagenesis and activity assays.

Methodological Considerations

Q. What in silico tools effectively predict the ecotoxicological impact of hydroxylated acetamides?

  • QSAR models : Use the OECD Toolbox to estimate acute aquatic toxicity (e.g., LC50 for Daphnia magna) based on structural descriptors .
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict bioaccumulation potential.
  • Read-across assessments : Leverage data from structurally related herbicides (e.g., metolachlor’s EPA Ecotox database entries) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-
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Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-

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